molecular formula C10H18O4 B14226912 (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate CAS No. 823192-42-3

(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate

Cat. No.: B14226912
CAS No.: 823192-42-3
M. Wt: 202.25 g/mol
InChI Key: JFOFPRWXYULVJD-VIFPVBQESA-N
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Description

(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is an organic compound characterized by a cyclohexane ring attached to a carboxylate group and a dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with (2S)-2,3-dihydroxypropanol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can yield cyclohexanecarboxylic acid derivatives.

    Reduction: Reduction of the carboxylate group can produce cyclohexanol derivatives.

    Substitution: Substitution reactions can lead to the formation of various esters or ethers.

Scientific Research Applications

(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxypropyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the dihydroxypropyl group, making it less versatile in chemical reactions.

    (2S)-2,3-Dihydroxypropyl benzoate: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical properties and reactivity.

    Cyclohexanol: Lacks the carboxylate group, limiting its applications in esterification reactions.

Uniqueness

(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is unique due to the presence of both a dihydroxypropyl group and a cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various research and industrial contexts.

Properties

CAS No.

823192-42-3

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] cyclohexanecarboxylate

InChI

InChI=1S/C10H18O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h8-9,11-12H,1-7H2/t9-/m0/s1

InChI Key

JFOFPRWXYULVJD-VIFPVBQESA-N

Isomeric SMILES

C1CCC(CC1)C(=O)OC[C@H](CO)O

Canonical SMILES

C1CCC(CC1)C(=O)OCC(CO)O

Origin of Product

United States

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